Tert-butyl 4-iodobenzoate

Catalog No.
S762342
CAS No.
120363-13-5
M.F
C11H13IO2
M. Wt
304.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-iodobenzoate

CAS Number

120363-13-5

Product Name

Tert-butyl 4-iodobenzoate

IUPAC Name

tert-butyl 4-iodobenzoate

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3

InChI Key

QHHNHUWOOFETNQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)I

Synonyms

4-Iodobenzoic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-iodobenzoate; tert-Butyl p-Iodobenzoate;

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)I

Tert-butyl 4-iodobenzoate is an organic compound with the molecular formula C11H13IO2C_{11}H_{13}IO_{2} and a molecular weight of 304.12 g/mol. It is classified as an iodobenzoate ester, specifically featuring a tert-butyl group attached to the oxygen of the benzoate moiety and an iodine atom at the para position of the aromatic ring. The compound appears as a pale yellow oil and is soluble in organic solvents such as diethyl ether and tetrahydrofuran. Its structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)c1ccc(I)cc1 .

Synthetic Precursor

One of the main applications of tert-butyl 4-iodobenzoate is as a precursor for the synthesis of substituted aromatic compounds. The tert-butyl protecting group (Boc) on the ester functionality can be selectively removed under mild acidic conditions, while the iodine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at the para position of the benzene ring, leading to the generation of a wide range of structurally diverse molecules ().

Here are some examples of how tert-butyl 4-iodobenzoate can be used to synthesize other compounds:

  • Synthesis of biaryl compounds: By utilizing Suzuki-Miyaura coupling reactions, tBuIB can be coupled with various boronic acids to form biaryl compounds, which are important scaffolds in medicinal chemistry and materials science ().
  • Preparation of heterocyclic compounds: The reactive iodine group allows for the formation of carbon-nitrogen bonds, enabling the synthesis of diverse heterocyclic compounds with potential biological activity ().
Typical of esters and iodinated compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry for forming new carbon-nucleophile bonds.
  • Ester Hydrolysis: In the presence of water and an acid or base, tert-butyl 4-iodobenzoate can hydrolyze to yield 4-iodobenzoic acid and tert-butanol.
  • Grignard Reactions: It can react with Grignard reagents to form tertiary alcohols after hydrolysis.

Tert-butyl 4-iodobenzoate exhibits biological activity relevant to pharmacology and medicinal chemistry. Notably, it has been identified as a CYP1A2 inhibitor, which suggests potential interactions with drug metabolism pathways . Its structural characteristics may also contribute to its ability to penetrate biological membranes, indicating possible applications in drug development.

The synthesis of tert-butyl 4-iodobenzoate typically involves the following steps:

  • Formation of 4-Iodobenzoyl Chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride.
  • Esterification: The resulting 4-iodobenzoyl chloride is then reacted with potassium tert-butoxide in tetrahydrofuran, resulting in the formation of tert-butyl 4-iodobenzoate after workup and purification .
4 Iodobenzoyl chloride+Potassium tert butoxidetert butyl 4 iodobenzoate+byproducts\text{4 Iodobenzoyl chloride}+\text{Potassium tert butoxide}\rightarrow \text{tert butyl 4 iodobenzoate}+\text{byproducts}

Tert-butyl 4-iodobenzoate is utilized in various fields:

  • Synthetic Organic Chemistry: As a versatile intermediate for synthesizing other organic compounds.
  • Pharmaceuticals: Its properties as a CYP1A2 inhibitor make it relevant for drug design and development, particularly in modifying drug metabolism.
  • Material Science: It may serve as a precursor for producing functionalized materials with specific electronic or optical properties.

Studies on tert-butyl 4-iodobenzoate have focused on its interactions with biological systems, particularly its role as a substrate or inhibitor in cytochrome P450 enzyme pathways. The compound's ability to inhibit CYP1A2 indicates potential implications for drug-drug interactions and metabolic profiles of co-administered drugs . Further research is warranted to explore its full biological profile and interaction mechanisms.

Several compounds share structural similarities with tert-butyl 4-iodobenzoate, including:

Compound NameCAS NumberSimilarity Score
4-Iodobenzoic Acid619-44-30.91
Methyl 4-Iodobenzoate136618-42-30.94
Ethyl 4-Iodobenzoate58313-23-80.93
Phenyl 4-Iodobenzoate51934-41-90.94
Benzyl 4-Iodobenzoate173406-17-20.98

Uniqueness

Tert-butyl 4-iodobenzoate stands out due to its combination of steric bulk from the tert-butyl group and the electrophilic nature of the iodine substituent, which enhances its reactivity in nucleophilic substitution reactions compared to other iodinated benzenes. This unique combination allows for diverse synthetic applications not readily achievable with simpler iodinated compounds.

Iodobenzoate derivatives emerged as critical intermediates in organic synthesis following advances in aromatic substitution chemistry during the early 20th century. The discovery of the Sandmeyer reaction (1884) enabled efficient iodination of aromatic amines, paving the way for derivatives like 2-iodobenzoic acid. By the 1970s, iodobenzoates gained prominence due to their utility in cross-coupling reactions, particularly after the development of palladium-catalyzed methodologies such as Suzuki-Miyaura (1979) and Sonogashira (1975) couplings.

The introduction of tert-butyl esters as protecting groups in the 1980s addressed stability challenges in carboxylic acid functionalization. For example, bis(trifluoromethanesulfonyl)imide-mediated tert-butylation methods allowed efficient conversion of amino acids and other substrates into stable esters. This innovation directly influenced the synthesis of tert-butyl 4-iodobenzoate (C₁₁H₁₃IO₂, CAS 120363-13-5), which combines the reactivity of para-iodinated aromatics with the steric protection of tert-butyl groups.

PropertyValueSignificance
Molecular Weight304.12 g/molDetermines stoichiometric ratios in synthesis
Boiling PointNot explicitly reportedStability under thermal conditions
SolubilityOrganic solvents (e.g., THF)Compatibility with coupling reaction conditions

Importance of Tert-Butyl 4-Iodobenzoate in Modern Synthetic Chemistry

The compound’s dual functionality enables three key applications:

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura couplings with boronic acids yield biaryl structures, essential in pharmaceutical intermediates. For example, coupling with phenylboronic acid produces tert-butyl 4-biphenylcarboxylate, a precursor to nonsteroidal anti-inflammatory drugs.
    • Sonogashira reactions with terminal alkynes generate conjugated enynes, valuable in materials science.
  • Protecting Group Strategy:
    The tert-butyl ester resists nucleophilic attack and oxidation, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection is critical in peptide synthesis and polyfunctional molecule assembly.

  • Directed Functionalization:
    The iodine atom facilitates directed metalation, enabling regioselective C-H activation at the ortho position. This has been exploited to create sterically hindered architectures for catalysts.

Current Research Landscape and Scientific Interest

Recent advances focus on three domains:

A. Drug Discovery:

  • The iodine moiety enhances binding to hydrophobic protein pockets, as seen in CYP1A2 inhibitor studies.
  • Radioiodinated analogs (e.g., using ^131I) show promise in antibody-drug conjugates for targeted cancer therapy.

B. Materials Science:

  • Terpolymer synthesis via sequential couplings creates π-conjugated systems for organic electronics.
  • Coordination polymers incorporating 4-iodobenzoate ligands exhibit tunable luminescence properties.

C. Methodological Innovations:

  • Tandem C-H borylation/Suzuki-Miyaura sequences in methyl tert-butyl ether solvent streamline biaryl synthesis.
  • Photoredox catalysis enables radical-based functionalization of the aryl iodide under mild conditions.

Table 2: Emerging Applications of Tert-Butyl 4-Iodobenzoate

FieldApplication ExampleKey Reference
Medicinal ChemistryCYP450 enzyme inhibition
Polymer ScienceConjugated terpolymer synthesis
RadiopharmaceuticalsAntibody radioiodination

XLogP3

3.4

Wikipedia

Tert-butyl 4-iodobenzoate

Dates

Modify: 2023-08-15

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